molecular formula C16H17N3O2 B12130404 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12130404
M. Wt: 283.32 g/mol
InChI Key: FAZOGWIEGACWAA-UHFFFAOYSA-N
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Description

2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a methoxyphenyl group and a methyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves the reaction of 4-methoxyaniline with 2-methyl-3,1-benzoxazin-4-one under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which may possess different biological and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways, while its anti-inflammatory effects could be due to the suppression of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one
  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol

Uniqueness

Compared to similar compounds, 2-[(4-methoxyphenyl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group may enhance its solubility and bioavailability, making it a more attractive candidate for certain applications .

Properties

Molecular Formula

C16H17N3O2

Molecular Weight

283.32 g/mol

IUPAC Name

2-(4-methoxyanilino)-7-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C16H17N3O2/c1-10-7-14-13(15(20)8-10)9-17-16(19-14)18-11-3-5-12(21-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,17,18,19)

InChI Key

FAZOGWIEGACWAA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=CC=C(C=C3)OC

Origin of Product

United States

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